molecular formula C10H10N2O2S B1387812 methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 688356-98-1

methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No. B1387812
M. Wt: 222.27 g/mol
InChI Key: DHWYJHGICRZSGO-UHFFFAOYSA-N
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Description

The compound “methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” belongs to a class of organic compounds known as pyrrolopyridines . These are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring. Pyrrole is a five-membered aromatic heterocycle with one nitrogen atom and pyridine is a six-membered aromatic heterocycle with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” are not available, similar compounds have been synthesized using various methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

properties

IUPAC Name

methyl 4-methylsulfanyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-10(13)8-5-6-7(12-8)3-4-11-9(6)15-2/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWYJHGICRZSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CN=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653291
Record name Methyl 4-(methylsulfanyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

CAS RN

688356-98-1
Record name Methyl 4-(methylsulfanyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl (2Z)-2-azido-3-[2-(methylthio)pyridin-3-yl]prop-2-enoate (1.00 g, 4.00 mmol) in mesitylene (50 mL) was heated at 160° C. for a period of 1 h. The reaction mixture was cooled to room temperature then to 0° C., the precipitate was filtered and washed with cold mesitylene to provide the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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